molecular formula C17H24N2O4S B2597747 4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 861207-39-8

4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2597747
CAS No.: 861207-39-8
M. Wt: 352.45
InChI Key: YPBVQJYYMGQZJG-UHFFFAOYSA-N
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Description

4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a hydroxyethyl group, and a pentamethylphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps:

    Formation of the Pyrazolone Core: This can be achieved through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate alkylating agent such as ethylene oxide is used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazolone core can be reduced to form a dihydropyrazolone derivative.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydropyrazolone derivative.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

    Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-5-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one: Similar pyrazolone core but lacks the hydroxyethyl and sulfonyl groups.

    4-(2-hydroxyethyl)-5-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one: Similar structure but lacks the pentamethylphenyl sulfonyl group.

Uniqueness

4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of both the hydroxyethyl and pentamethylphenyl sulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2-hydroxyethyl)-3-methyl-2-(2,3,4,5,6-pentamethylphenyl)sulfonyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-9-10(2)12(4)16(13(5)11(9)3)24(22,23)19-14(6)15(7-8-20)17(21)18-19/h20H,7-8H2,1-6H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBVQJYYMGQZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2C(=C(C(=O)N2)CCO)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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